3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Description
This compound is a mouthful, but its structure is fascinating! Let’s break it down:
Name: 3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Molecular Formula: CHNOS
Molecular Weight: 488.59 g/mol
Properties
Molecular Formula |
C24H26N4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26N4O4S2/c1-15(2)31-12-6-9-25-20-18(22(29)27-10-4-7-16(3)21(27)26-20)13-19-23(30)28(24(33)34-19)14-17-8-5-11-32-17/h4-5,7-8,10-11,13,15,25H,6,9,12,14H2,1-3H3/b19-13- |
InChI Key |
JDERRRJCRLLOMI-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with Methyl 3-[(2-furylmethyl)amino]propanoate (CAS: ) and then proceed through various transformations. Unfortunately, detailed synthetic routes for this specific compound are not widely available in the literature.
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers often explore alternative routes to improve efficiency and yield.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of heteroatoms (nitrogen and sulfur).
Reduction: Reduction reactions could occur, affecting functional groups.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on reaction conditions and substituents. Is there a particular transformation you’d like me to explore further?
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Biological Studies: It might interact with specific enzymes or receptors.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can explore related pyrimidine derivatives or thiazolones to highlight its uniqueness.
Biological Activity
The compound 3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex thiazole derivative with potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating significant potential in several therapeutic areas.
Antimicrobial Activity
Recent in vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for P. aeruginosa was found to be 12.5 µg/mL, compared to 1 µg/mL for the reference drug ciprofloxacin . The compound showed no significant effect against Gram-positive bacteria.
Table 1: Antimicrobial Activity of the Compound
| Bacteria | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | 1 |
| Escherichia coli | Moderate | Ciprofloxacin | 1 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be elucidated. The structure's similarity to known anticancer agents suggests it could interact with cellular pathways involved in tumor progression.
Antioxidant Activity
In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity , which was assessed using the DPPH radical scavenging method. The percentage of inhibition was calculated based on absorbance readings, showing promising results that indicate its potential as an antioxidant agent .
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antibacterial Effects : A study utilized agar well-diffusion methods to assess the antibacterial effects against various strains. Results indicated a significant reduction in bacterial growth in treated samples compared to controls .
- Antioxidant Assessment : Another study measured the antioxidant capacity using DPPH assays, revealing that the compound effectively scavenged free radicals, suggesting therapeutic potential in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
